(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the functionalization of 1,2,3,4-tetrahydroisoquinoline. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the core tetrahydroisoquinoline structure, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs). MCRs are powerful strategies in organic synthesis that improve atom economy, selectivity, and yield of the product . These methods are environmentally friendly and are widely used in the pharmaceutical industry for the large-scale production of complex molecules.
Chemical Reactions Analysis
Types of Reactions
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: Substitution reactions, particularly at the C(1) position, are common and can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different oxidized derivatives, while substitution reactions can produce a variety of C(1)-substituted isoquinoline derivatives .
Scientific Research Applications
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to function as an antineuroinflammatory agent, potentially by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with various receptors and enzymes involved in inflammation and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride include other 1,2,3,4-tetrahydroisoquinoline derivatives, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific functionalization at the C(1) position, which imparts unique biological activities and potential therapeutic applications . The presence of the benzyl group and the carboxylate moiety further enhances its chemical reactivity and biological properties .
Properties
Molecular Formula |
C17H18ClNO2 |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;/h1-9,16,18H,10-12H2;1H |
InChI Key |
HYKDEPCVBMNYCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.